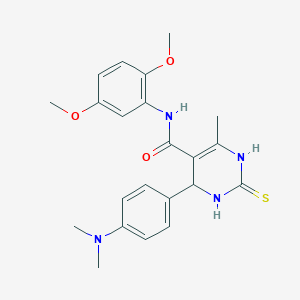

N-(2,5-dimethoxyphenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of appropriate precursors. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, the synthesis may involve heterocyclic chemistry, amine coupling reactions, and sulfur-containing intermediates. Detailed synthetic protocols can be found in relevant literature .

Molecular Structure Analysis

Compound X’s molecular structure is critical for understanding its properties. It consists of a tetrahydropyrimidine core with two aromatic rings (2,5-dimethoxyphenyl and dimethylamino-phenyl) attached. The thioxo group (S=) contributes to its unique reactivity. Computational studies, X-ray crystallography, and NMR spectroscopy have elucidated its 3D arrangement and bond angles .

Chemical Reactions Analysis

Compound X participates in various chemical reactions. These include nucleophilic substitutions, oxidative transformations, and cyclizations. Researchers have investigated its reactivity with electrophiles, acids, and bases. Additionally, studies on its stability under different conditions are essential for practical applications .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis of N-(2,5-dimethoxyphenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and related compounds involves multicomponent reactions that typically yield a variety of heterocyclic compounds with potential biological activities. For instance, compounds synthesized using similar methodologies have shown significant analgesic and anti-inflammatory activities due to their COX-2 selectivity (Abu‐Hashem et al., 2020). These synthetic routes often employ reactions like the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea, to construct the pyrimidine ring system (Gein et al., 2018).

Biological Activities

The structural motif of tetrahydropyrimidine derivatives, similar to the compound , has been explored for various biological activities. These activities include antimicrobial and antifungal properties against a range of pathogens. For example, some tetrahydropyrimidine derivatives have shown significant inhibition on bacterial and fungal growth, showcasing their potential as antimicrobial agents (Akbari et al., 2008).

Mecanismo De Acción

The precise mechanism of action for Compound X depends on its intended use. It may exhibit biological activity, such as enzyme inhibition, receptor binding, or modulation of cellular pathways. Researchers have probed its interactions with specific targets, shedding light on its potential therapeutic applications. Further mechanistic studies are warranted .

Propiedades

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3S/c1-13-19(21(27)24-17-12-16(28-4)10-11-18(17)29-5)20(25-22(30)23-13)14-6-8-15(9-7-14)26(2)3/h6-12,20H,1-5H3,(H,24,27)(H2,23,25,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBZMRDTRVQZIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)N(C)C)C(=O)NC3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2769676.png)

![4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid](/img/structure/B2769678.png)

![1-methyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2769679.png)

![1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide](/img/structure/B2769682.png)

![N-{[3-fluoro-4-(propan-2-yloxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2769687.png)

![1-Azabicyclo[3.2.1]octan-4-one](/img/structure/B2769697.png)